molecular formula C25H24N4O B11183741 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-[4-(propan-2-yl)phenyl]pyrido[4,3-d]pyrimidin-5(6H)-one

2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-[4-(propan-2-yl)phenyl]pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No.: B11183741
M. Wt: 396.5 g/mol
InChI Key: OHGLXKPCLOGRSK-UHFFFAOYSA-N
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Description

6-[4-(PROPAN-2-YL)PHENYL]-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE is a complex organic compound that features a pyrido[4,3-d]pyrimidin-5-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(PROPAN-2-YL)PHENYL]-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[4,3-d]pyrimidin-5-one core, followed by the introduction of the tetrahydroisoquinoline and isopropylphenyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

6-[4-(PROPAN-2-YL)PHENYL]-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 6-[4-(PROPAN-2-YL)PHENYL]-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE exerts its effects depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-[4-(PROPAN-2-YL)PHENYL]-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE apart is its unique combination of structural features, which may confer specific biological activities or material properties not found in other compounds. Its potential for diverse applications in chemistry, biology, medicine, and industry makes it a compound of significant interest.

Properties

Molecular Formula

C25H24N4O

Molecular Weight

396.5 g/mol

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-(4-propan-2-ylphenyl)pyrido[4,3-d]pyrimidin-5-one

InChI

InChI=1S/C25H24N4O/c1-17(2)18-7-9-21(10-8-18)29-14-12-23-22(24(29)30)15-26-25(27-23)28-13-11-19-5-3-4-6-20(19)16-28/h3-10,12,14-15,17H,11,13,16H2,1-2H3

InChI Key

OHGLXKPCLOGRSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C=CC3=NC(=NC=C3C2=O)N4CCC5=CC=CC=C5C4

Origin of Product

United States

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